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Compound of Interest

Compound Name: 4-Hexyl-2-methoxy-1,3-dioxolane

Cat. No.: B1374735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 4-Hexyl-2-methoxy-1,3-dioxolane (CAS: 85124-13-6, Molecular Formula:

C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol ). Due to a lack of publicly available experimental

spectra for this specific molecule, this guide presents predicted data based on the analysis of

structurally similar compounds and established spectroscopic principles. General experimental

protocols for acquiring such data are also detailed.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Hexyl-2-methoxy-1,3-
dioxolane. These predictions are derived from the known spectral characteristics of the 1,3-

dioxolane ring system, methoxy groups, and alkyl chains.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.90 - 5.10 s 1H
O-CH-O (acetal

proton)

~4.10 - 4.30 m 1H
O-CH (on dioxolane

ring)

~3.80 - 4.00 m 2H
O-CH₂ (on dioxolane

ring)

~3.30 s 3H
O-CH₃ (methoxy

group)

~1.20 - 1.70 m 10H -(CH₂)₅- (hexyl chain)

~0.90 t 3H
-CH₃ (terminal methyl

of hexyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm) Assignment

~110 - 115 O-CH-O (acetal carbon)

~70 - 75 O-CH (on dioxolane ring)

~65 - 70 O-CH₂ (on dioxolane ring)

~55 - 60 O-CH₃ (methoxy carbon)

~32 - 35 -CH₂- (hexyl chain, adjacent to ring)

~22 - 32 -(CH₂)₄- (remaining hexyl chain carbons)

~14 -CH₃ (terminal methyl of hexyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkyl)

1470 - 1450 Medium C-H bend (alkyl)

1200 - 1000 Strong C-O stretch (acetal, ether)

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Proposed Fragment

188 [M]⁺ (Molecular Ion)

157 [M - OCH₃]⁺

117 [M - C₆H₁₃]⁺

75 [CH₃O-CH=O-CH₂]⁺

Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a liquid

organic compound such as 4-Hexyl-2-methoxy-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-25 mg of the neat liquid sample in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3] The

solution should be homogenous and free of any solid particles.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1][2]

Instrumentation: The NMR spectrum is acquired on a spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Acquisition Parameters (¹H NMR):
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Number of scans: 8-16

Relaxation delay: 1-2 seconds

Pulse angle: 30-45 degrees

Acquisition Parameters (¹³C NMR):

Number of scans: 128-1024 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Pulse angle: 30 degrees

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at

7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop

of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The instrument

software automatically subtracts the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The

sample is then vaporized.

Ionization: In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
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[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.[5][6]

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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